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Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties,

synthesis, and applications of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid (AHOBA). AHOBA

is a key monomer in the synthesis of advanced functional materials, particularly side-chain

liquid crystal polymers and elastomers. Its unique molecular architecture, comprising a rigid

mesogenic core, a flexible spacer, and a polymerizable functional group, allows for the creation

of materials with tunable electro-optical and mechanical properties. This document summarizes

key quantitative data, provides a detailed experimental protocol for its synthesis, and includes

visualizations of its chemical synthesis and its role in polymer science to facilitate a deeper

understanding for researchers in materials science and related fields.

Molecular Structure and Properties
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is an organic compound that serves as a

fundamental building block for a variety of functional polymers.[1] Its structure is characterized

by a p-substituted benzoic acid, which acts as the rigid mesogenic unit, a hexyl ether chain that

provides flexibility as a spacer, and a terminal acrylate group that allows for polymerization.[1]
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A summary of the key chemical identifiers for 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is

presented in Table 1.

Identifier Value

IUPAC Name 4-(6-prop-2-enoyloxyhexoxy)benzoic acid[2]

CAS Number 83883-26-5[2]

Molecular Formula C16H20O5[2]

Molecular Weight 292.33 g/mol [2]

SMILES
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)

O[2]

InChI

InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-

11-20-14-9-7-13(8-10-14)16(18)19/h2,7-

10H,1,3-6,11-12H2,(H,18,19)[2]

Physicochemical Properties
The known physical and chemical properties of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
are outlined in Table 2. It is important to note that there are conflicting reports for the melting

point, which may be due to different polymorphic forms or measurement conditions.
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Property Value Source

Appearance
White to off-white

solid/powder[3][4]
[3][4]

Melting Point
92-93 °C (recrystallized from

ethanol)
[3]

122-124 °C [5]

Boiling Point ~446.9 °C (Predicted) [3]

Density ~1.139 g/cm³ (Predicted) [3]

pKa ~4.48 (Predicted) [3]

Purity
97% to >98% (Commercially

available)
[4][6]

Storage Temperature 2-8°C [3]

Spectroscopic Data
As of the time of this writing, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-

IR, and Mass Spectrometry) for 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid are not readily

available in public databases. While the existence of such spectra is noted, the specific data

has not been published.[2] Therefore, this section will describe the expected spectral features

based on the known structure and data from analogous compounds.

Expected ¹H NMR Spectral Features:

Vinyl Protons: Three distinct signals in the range of 5.8-6.5 ppm, showing characteristic

doublet of doublets splitting patterns.

Aromatic Protons: Two doublets in the aromatic region (typically 7.0-8.2 ppm) corresponding

to the para-substituted benzene ring.

Methylene Protons: A triplet for the -OCH2- group adjacent to the acrylate at around 4.2

ppm, a triplet for the -OCH2- group attached to the benzene ring at around 4.0 ppm, and a
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series of multiplets for the other four methylene groups in the hexyl chain between 1.4 and

1.9 ppm.

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift, typically >10 ppm.

Expected ¹³C NMR Spectral Features:

Carbonyl Carbons: Signals for the carboxylic acid and ester carbonyls in the range of 165-

175 ppm.

Aromatic Carbons: Four signals in the aromatic region (114-164 ppm).

Vinyl Carbons: Two signals for the double bond of the acrylate group (128-132 ppm).

Methylene Carbons: Signals for the six methylene carbons of the hexyl chain, with the two

carbons attached to oxygen atoms appearing more downfield (60-70 ppm).

Expected FT-IR Spectral Features:

O-H Stretch: A broad absorption band from 2500-3300 cm⁻¹ characteristic of the carboxylic

acid hydroxyl group.

C=O Stretch: A strong, sharp peak around 1720 cm⁻¹ for the ester carbonyl and another

strong peak around 1680 cm⁻¹ for the carboxylic acid carbonyl.

C=C Stretch: A peak around 1635 cm⁻¹ for the acrylate double bond.

C-O Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region for the ester and ether

linkages.

Aromatic C-H Bending: Characteristic peaks for para-substitution in the 800-850 cm⁻¹

region.

Expected Mass Spectrometry Features:

Molecular Ion Peak: The [M]+ or [M-H]⁻ ion would be expected at m/z 292 or 291,

respectively.
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Fragmentation: Common fragmentation patterns would include the loss of the acrylate group,

cleavage of the hexyl chain, and decarboxylation.

Experimental Protocols
Synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
The following protocol is based on a reported synthesis of the target molecule.

Materials:

4-(6-hydroxyhexyloxy)benzoic acid

Acrylic acid

p-toluenesulfonic acid (catalyst)

Hydroquinone (polymerization inhibitor)

Benzene (solvent)

Ethyl acetate

Magnesium sulfate

Isopropyl alcohol

Procedure:

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve

14.0 g (58.8 mmol) of 4-(6-hydroxyhexyloxy)benzoic acid, 36.0 g (500 mmol) of acrylic acid,

2.00 g (11.7 mmol) of p-toluenesulfonic acid, and 1.20 g (11.8 mmol) of hydroquinone in

benzene.

Reflux the mixture for approximately 12 hours, continuously removing the water formed

during the reaction using the Dean-Stark trap.

After the stoichiometric amount of water has been collected, cool the reaction mixture to

room temperature.
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Remove the benzene solvent under reduced pressure.

Dissolve the residue in 300 mL of ethyl acetate.

Wash the ethyl acetate solution with distilled water repeatedly until the aqueous layer is no

longer acidic (as checked by pH). This step removes excess acrylic acid.

Dry the organic layer over anhydrous magnesium sulfate.

Filter the drying agent and remove the ethyl acetate under reduced pressure.

Recrystallize the crude product from isopropyl alcohol to yield 4-((6-
(acryloyloxy)hexyl)oxy)benzoic acid as a white powdery solid.

Visualizations
Synthesis Workflow
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Caption: Synthesis workflow for 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid.

Structure-Function Relationship for Liquid Crystal
Properties
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Caption: Logical relationship of molecular structure to liquid crystal function.
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Polymerization into a Side-Chain Liquid Crystal Polymer

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
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Side-Chain Liquid Crystal Polymer
(Poly-AHOBA)

Click to download full resolution via product page

Caption: Polymerization of AHOBA to form a side-chain liquid crystal polymer.

Applications
The primary application of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is as a monomer for

the synthesis of side-chain liquid crystal polymers (SCLCPs) and liquid crystal elastomers.[1]

These materials are of significant interest in the development of advanced technologies due to

their ability to respond to external stimuli such as electric fields, temperature, and light.

Liquid Crystal Displays (LCDs): While not a direct component of the liquid crystal layer itself,

polymers derived from this monomer can be used in alignment layers or as part of polymer-

stabilized or polymer-dispersed liquid crystal systems to enhance performance

characteristics like switching speed and viewing angle.

Optical Devices: The ability to manipulate the refractive index of SCLCPs makes them

suitable for applications in tunable lenses, diffraction gratings, and optical filters.

Shape-Memory Polymers: Liquid crystal elastomers synthesized from AHOBA can exhibit

shape-memory effects, where the material can be deformed and then recover its original

shape upon application of a stimulus.[1]

Sensors and Actuators: The responsiveness of these materials to external stimuli allows for

their use in the fabrication of sensors and actuators.

Safety Information
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is classified as an irritant.[2] Appropriate personal

protective equipment, including gloves, safety glasses, and a lab coat, should be worn when

handling this chemical. Work should be conducted in a well-ventilated area.
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GHS Hazard Statements:

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H302: Harmful if swallowed.[4]

Conclusion
4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is a versatile monomer with significant potential in

the field of materials science. Its well-defined molecular structure allows for the predictable

synthesis of polymers with liquid crystalline properties. While a detailed experimental protocol

for its synthesis is available, a notable gap exists in the public domain regarding its

experimental spectroscopic characterization. Further research to fully characterize this

compound and explore its polymerization into novel materials will undoubtedly contribute to the

advancement of optical and responsive technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1350282#molecular-structure-of-4-6-acryloyloxy-
hexyl-oxy-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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